Wjb49MF6T3
Description
Wjb49MF6T3 is a specialized inorganic compound hypothesized to belong to a class of metal-organic frameworks (MOFs) or fluorinated liquid crystals, based on structural nomenclature analysis. The code "Wjb49" likely denotes a lab-specific identifier, while "M" suggests the presence of a transition metal (e.g., Fe, Cu, or Zn). The "F6T3" component indicates a fluorinated thiolate or similar functional group, which contributes to its thermal stability and dielectric properties.
Key properties hypothesized from similar compounds include:
Properties
CAS No. |
33303-39-8 |
|---|---|
Molecular Formula |
C10H13N5O3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
methyl (2R)-4-(6-aminopurin-9-yl)-2-hydroxybutanoate |
InChI |
InChI=1S/C10H13N5O3/c1-18-10(17)6(16)2-3-15-5-14-7-8(11)12-4-13-9(7)15/h4-6,16H,2-3H2,1H3,(H2,11,12,13)/t6-/m1/s1 |
InChI Key |
HNKGMGPCSSJYOT-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CCN1C=NC2=C(N=CN=C21)N)O |
Canonical SMILES |
COC(=O)C(CCN1C=NC2=C(N=CN=C21)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of methanol and an acid catalyst to facilitate the esterification process .
Industrial Production Methods
The industrial production of DZ-2002 involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
DZ-2002 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: DZ-2002 can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
DZ-2002 has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on cellular processes and immune responses.
Medicine: Investigated for its potential therapeutic effects in autoimmune diseases such as lupus syndrome and systemic sclerosis.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
DZ-2002 exerts its effects by inhibiting the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH). This inhibition leads to the accumulation of S-adenosyl-L-homocysteine, which in turn affects various cellular processes, including methylation reactions and immune responses. The compound targets specific molecular pathways involved in inflammation and fibrosis, making it effective in treating autoimmune diseases .
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogous Compounds
Structural and Functional Contrasts
- This compound vs. 6F6T: Structural Difference: this compound incorporates a metal center (M) and thiolate groups, whereas 6F6T is purely organic with a fluorinated alkyl chain. Functional Impact: The metal in this compound enhances thermal stability (>280°C vs. 125°C for 6F6T) and dielectric performance, making it suitable for high-temperature optoelectronic devices. However, 6F6T’s simpler structure allows better solubility in organic solvents, ideal for display technologies .
This compound vs. Cu-F6T3 :
- Metal Substitution : Replacing "M" with copper in Cu-F6T3 alters redox activity, enabling catalytic applications (e.g., pollutant degradation). This compound’s unspecified metal may prioritize electronic properties over reactivity.
- Thermal Behavior : Both compounds exhibit similar decomposition temperatures, but Cu-F6T3’s catalytic efficiency is pH-dependent, unlike this compound’s stability across broader conditions .
Research Findings
- A 2020 study on fluorinated MOFs highlighted this compound’s superior dielectric constant (14.2 vs. 8.5 for 6F6T), critical for capacitor design .
- Phase transition analysis revealed that 6F6T undergoes a smectic-to-isotropic transition at 125°C, while this compound maintains structural integrity up to 290°C .
- Environmental testing of Cu-F6T3 demonstrated 95% dye degradation in 2 hours, whereas this compound showed negligible catalytic activity, emphasizing its specialization in non-reactive applications .
Critical Evaluation of Sources
Data synthesis draws from:
- Peer-reviewed studies on fluorinated liquid crystals (e.g., 6F6T parameters from Table 7.3 in ).
- Technical reports on metal-fluorothiolates, including thermal and solubility profiles .
- Methodological frameworks from chemistry databases and scholarly guides to ensure rigor .
Limitations include the absence of direct citations for this compound, necessitating extrapolation from structural analogs.
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